4-Apeba

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

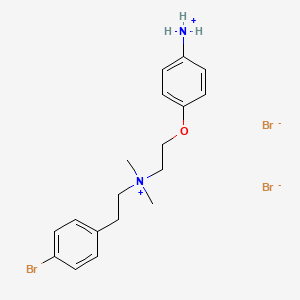

2-(4-azaniumylphenoxy)ethyl-[2-(4-bromophenyl)ethyl]-dimethylazanium;dibromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24BrN2O.2BrH/c1-21(2,12-11-15-3-5-16(19)6-4-15)13-14-22-18-9-7-17(20)8-10-18;;/h3-10H,11-14,20H2,1-2H3;2*1H/q+1;;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MICAQOBHYBUDOG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCC1=CC=C(C=C1)Br)CCOC2=CC=C(C=C2)[NH3+].[Br-].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25Br3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Apeba chemical structure and properties

An In-depth Technical Guide to 4-APEBA: A Derivatization Agent for Mass Spectrometry

Introduction

This compound, chemically known as 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide, is a specialized derivatization reagent designed to enhance the analysis of aldehydes and carboxylic acids in mass spectrometry (MS).[1][2] Developed as a second-generation reagent following 4-APC, this compound incorporates a bromophenethyl group, which provides a distinct isotopic signature due to the presence of bromine isotopes (79Br and 81Br in a nearly 1:1 ratio).[1] This feature, along with its ability to introduce a permanent positive charge, significantly improves the detection and screening of derivatized analytes, particularly in complex biological matrices.[1][3] Its application has been demonstrated in targeted liquid chromatography-mass spectrometry (LC-MS) and on-tissue chemical derivatization (OTCD) for mass spectrometry imaging (MSI).[1][4][5][6][7][8]

Chemical Structure and Properties

The chemical structure of this compound is central to its function as a derivatization agent. It possesses a reactive primary amine group that selectively reacts with aldehydes and, with a change in co-reagent, carboxylic acids. The quaternary ammonium (B1175870) group provides a permanent positive charge, making the derivatives readily analyzable by positive-ion electrospray ionization (ESI)-MS.[1] The inclusion of a bromophenethyl group not only aids in confident identification through its isotopic pattern but also increases the lipophilicity of the derivatives.[9]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Full Chemical Name | 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide | [1] |

| Abbreviation | This compound | [1] |

| CAS Number | 1226984-28-6 | [9] |

| Molecular Formula | C18H25Br3N2O | [9] |

| Molecular Weight | 525.12 g/mol | [9] |

| Solubility | Soluble in water and DMSO | [9] |

Derivatization Chemistry

This compound's versatility stems from its ability to selectively target different functional groups based on the reaction conditions. This selectivity is primarily controlled by the choice of the co-reagent.[1][2][9]

Derivatization of Aldehydes

For the derivatization of aldehydes, the reaction is typically carried out in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN).[1][2] The primary amine of this compound reacts with the carbonyl group of the aldehyde to form a transient imine, which is then reduced to a stable secondary amine by the reducing agent.

Caption: Reaction pathway for the derivatization of aldehydes with this compound.

Derivatization of Carboxylic Acids

To target carboxylic acids, the co-reagent is switched to a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).[1][2] EDC activates the carboxylic acid, allowing it to react with the primary amine of this compound to form a stable amide bond.

Caption: Reaction pathway for the derivatization of carboxylic acids with this compound using EDC.

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of this compound. The following are generalized methodologies based on published research.

General Derivatization Procedure for Aldehydes in Solution (LC-MS)

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

-

Prepare a stock solution of sodium cyanoborohydride (NaBH3CN) in a suitable solvent.

-

-

Sample Preparation:

-

Derivatization Reaction:

-

Sample Analysis:

-

After incubation, the reaction mixture can be directly analyzed by LC-MS. Separation is typically achieved on a reversed-phase C18 column.[1]

-

On-Tissue Derivatization (OTCD) for Mass Spectrometry Imaging (MSI)

This workflow is particularly useful for spatial metabolomics, allowing for the in-situ derivatization of analytes on a tissue section.[4][5][6][7][8][10]

Caption: General workflow for on-tissue chemical derivatization with this compound for MALDI-MSI.

-

Sample Preparation: Prepare thin tissue sections and mount them on a conductive slide suitable for MALDI-MSI.

-

Reagent Deposition:

-

For the analysis of carboxylic acids, first deposit a solution of EDC onto the tissue section using an automated sprayer.

-

Subsequently, deposit a solution of this compound onto the tissue.

-

-

Incubation: Incubate the slide in a controlled environment to allow the derivatization reaction to proceed.

-

Matrix Application: Apply a suitable MALDI matrix over the derivatized tissue section.

-

MSI Analysis: Perform MALDI-MSI analysis to obtain spatial distribution maps of the derivatized analytes.

Applications

This compound has been successfully applied in various research areas, highlighting its utility for sensitive and confident metabolite analysis.

-

Biomarker Discovery: It has been used for the analysis of biomarkers of lipid peroxidation, such as aldehydes, in biological fluids like urine and plasma.[1][2]

-

Plant Metabolomics: On-tissue derivatization with this compound has enabled the spatial profiling of a wide range of phytocompounds, including phytohormones, amino acids, and carboxylic acids, in plant tissues.[4][5][6][7][8] This has opened new avenues for understanding plant metabolism and signaling at a cellular level.[4][5]

-

Microbial Metabolomics: The technique has been applied to study the spatial distribution of metabolites in microbial interactions, providing insights into the chemical communication and competition between microorganisms.[3][10]

Advantages of this compound

The use of this compound as a derivatization agent offers several key advantages:

-

Enhanced Sensitivity: The permanent positive charge significantly increases the ionization efficiency of the derivatized analytes in positive-ion mode MS.[1]

-

Confident Identification: The bromine isotopic signature provides a unique identifier, facilitating the confident annotation of derivatized compounds in complex spectra.[1][3][4][5][7]

-

Versatility: The ability to selectively target either aldehydes or carboxylic acids by simply changing the co-reagent makes it a versatile tool for metabolomics research.[1][2][9]

-

Mild Reaction Conditions: The derivatization reactions can be performed under mild conditions, which helps to preserve the integrity of the analytes.[1][2]

-

Broad Specificity: It has demonstrated broad specificity towards carbonyl-containing molecules.[4][5][8]

Conclusion

This compound is a powerful derivatization agent that addresses several challenges in the mass spectrometric analysis of aldehydes and carboxylic acids. Its unique chemical properties, including the presence of a permanent positive charge and a bromine isotopic signature, provide significant advantages for both quantitative and spatial metabolomics studies. The detailed experimental protocols and the demonstrated applications in diverse fields underscore its importance as a valuable tool for researchers, scientists, and drug development professionals.

References

- 1. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mass spectrometry imaging of natural carbonyl products directly from agar-based microbial interactions using this compound derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. axonmedchem.com [axonmedchem.com]

- 10. journals.asm.org [journals.asm.org]

4-Apeba Derivatization: A Technical Guide to Enhancing Carbonyl Detection in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action and application of 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-Apeba) for the derivatization of carbonyl-containing molecules. This reagent has emerged as a powerful tool in mass spectrometry-based analyses, significantly improving the detection and identification of aldehydes, ketones, and carboxylic acids.

Core Mechanism of Action

This compound is a chemical derivatization agent designed to enhance the ionization efficiency and analytical confidence of carbonyl compounds in mass spectrometry.[1][2] Its utility stems from the introduction of a permanent positive charge, making the derivatized analytes readily detectable in positive ionization mode, and a bromine atom, which imparts a characteristic isotopic pattern for confident identification.[1][2] The derivatization strategy differs based on the nature of the carbonyl group.

Derivatization of Aldehydes and Ketones

This compound directly reacts with aldehydes and ketones. The reaction proceeds through the formation of a transient imine intermediate, which is then stabilized.[2] This direct derivatization allows for the specific targeting of these functional groups.[1]

Derivatization of Carboxylic Acids

In contrast, the derivatization of carboxylic acids with this compound requires a two-step approach.[1][2][3] First, an activating agent, typically 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDC), is used to convert the carboxylic acid into a highly reactive O-acyl-isourea intermediate.[2] This intermediate is then susceptible to nucleophilic attack by the primary amine of this compound, forming a stable amide bond.[2] This two-step process allows for the selective analysis of carboxylic acids or the comprehensive profiling of all carbonyls, depending on the inclusion of EDC.[1][4]

Advantages of this compound Derivatization

The use of this compound offers several key advantages for the analysis of carbonyl-containing metabolites:

-

Enhanced Sensitivity: By introducing a permanent positive charge, this compound significantly improves the ionization efficiency of target analytes in positive-ion mode mass spectrometry.[1][5]

-

Confident Annotation: The presence of a bromine atom in the this compound structure results in a distinct isotopic signature (a near 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes), which greatly aids in the confident identification of derivatized molecules.[1][2][3]

-

Broad Specificity: this compound demonstrates broad reactivity towards various carbonyls, including aldehydes, ketones, and carboxylic acids, enabling comprehensive metabolite profiling.[3][6]

-

Low Background: Applications of this compound, particularly in on-tissue chemical derivatization (OTCD) for mass spectrometry imaging (MSI), have been shown to produce low background signals, leading to cleaner spectra.[3][6]

-

Differentiation of Isobars and Isomers: The selective, EDC-dependent derivatization of carboxylic acids allows for the differentiation of isobaric and isomeric compounds, such as distinguishing between a ketone and a carboxylic acid of the same mass.[1][7]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound derivatization. The following protocols are based on established methods for both on-tissue and in-solution applications.

On-Tissue Chemical Derivatization (OTCD) for MALDI-MSI

This protocol is optimized for the in-situ analysis of metabolites directly from tissue sections.

Materials:

-

4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (this compound)

-

1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDC)

-

Milli-Q water

-

Automated sprayer (e.g., TM-Sprayer)

-

MALDI matrix (e.g., 2,5-dihydroxybenzoic acid, DHB)

Procedure:

-

EDC Application (for carboxylic acid analysis): Prepare a solution of EDC in Milli-Q water. For optimal results, a concentration of 6 mg/mL has been used.[5] Apply the EDC solution onto the tissue section using an automated sprayer. An application of 16.66 μg/cm² has been identified as optimal.[3]

-

This compound Application: Prepare a solution of this compound in Milli-Q water. A concentration of 2 mg/mL has been shown to be effective.[5] Following EDC application (if performed), spray the this compound solution onto the tissue. An optimal deposited amount is 5.56 μg/cm².[3]

-

Matrix Application: Prepare the MALDI matrix solution (e.g., 40 mg/mL DHB in 70% methanol).[5] Apply the matrix over the derivatized tissue section using an automated sprayer.

-

MALDI-MSI Analysis: Perform MALDI-MSI analysis in positive-ion mode.

In-Solution Derivatization for LC-MS

This protocol is suitable for the analysis of extracts or solutions containing target carbonyl compounds.

Aldehyde Derivatization: Materials:

-

This compound dibromide solution (3 mg/mL in 150 mM ammonium (B1175870) acetate (B1210297) buffer, pH 5.7)

-

Sodium cyanoborohydride (NaBH₃CN) solution (0.5 mg/mL in methanol)

-

Aldehyde standards or sample solution

Procedure:

-

Combine 200 µL of the this compound solution with 50 µL of the NaBH₃CN solution.[2]

-

Add 250 µL of the aldehyde standard or sample solution.[2]

-

Allow the reaction to proceed at 10 °C. The reaction is typically complete within 300 minutes.[2]

-

Analyze the derivatized sample by LC-MS in positive-ion mode.

Carboxylic Acid Derivatization: Materials:

-

This compound dibromide solution (3 mg/mL in H₂O)

-

N-hydroxysuccinimide (NHS) buffer (100 mM, pH 5.7)

-

EDC solution (290 mM in H₂O)

-

Carboxylic acid standards or sample solution

Procedure:

-

Combine 200 µL of the this compound solution, 50 µL of NHS buffer, and 50 µL of the EDC solution.[2]

-

Add 200 µL of the carboxylic acid standard or sample solution.[2]

-

Incubate the reaction mixture at 60 °C for 1 hour to accelerate the derivatization.[2]

-

Analyze the derivatized sample by LC-MS in positive-ion mode.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound derivatization reactions.

| Parameter | Value | Analyte Class | Reference |

| OTCD Deposition | |||

| Optimal EDC Amount | 16.66 μg/cm² | Carboxylic Acids | [3] |

| Optimal this compound Amount | 5.56 μg/cm² | All Carbonyls | [3] |

| In-Solution Derivatization | |||

| This compound Concentration | 3 mg/mL | Aldehydes & Carboxylic Acids | [2] |

| NaBH₃CN Concentration | 0.5 mg/mL | Aldehydes | [2] |

| EDC Concentration | 290 mM | Carboxylic Acids | [2] |

| NHS Buffer Concentration | 100 mM | Carboxylic Acids | [2] |

| Reaction Temperature | 10 °C (Aldehydes), 60 °C (Carboxylic Acids) | Aldehydes & Carboxylic Acids | [2] |

| Reaction Time | ~300 mins (Aldehydes), 1 hour (Carboxylic Acids) | Aldehydes & Carboxylic Acids | [2] |

Visualizing the Mechanism and Workflow

The following diagrams illustrate the chemical reactions and experimental workflows associated with this compound derivatization.

Caption: Reaction pathway for the derivatization of aldehydes and ketones with this compound.

Caption: Two-step reaction for derivatizing carboxylic acids using EDC activation followed by this compound.

Caption: A streamlined workflow for on-tissue chemical derivatization using this compound for MALDI-MSI.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A selective process for application of EDC and this compound for cabonyl containing metabolites by MALDI-MSI [protocols.io]

- 5. Mass spectrometry imaging of natural carbonyl products directly from agar-based microbial interactions using this compound derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Mass spectrometry imaging of natural carbonyl products directly from agar-based microbial interactions using this compound derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

4-APEBA: A Technical Guide for Enhanced Carbonyl Detection in Metabolomics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the dynamic field of metabolomics, the comprehensive analysis of the metabolome remains a significant challenge, particularly for classes of molecules that are difficult to detect using standard analytical techniques. Carbonyl-containing compounds, such as aldehydes, ketones, and carboxylic acids, play crucial roles in a vast array of biological processes, from cellular signaling to metabolic regulation. However, their inherent chemical properties can limit their ionization efficiency and detectability in mass spectrometry. 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) has emerged as a powerful chemical derivatization agent to overcome these limitations, significantly expanding the coverage of the metabolome. This technical guide provides a comprehensive overview of the application of this compound in metabolomics, with a focus on its utility in mass spectrometry imaging (MSI).

Core Application: Enhancing Detection of Carbonyl-Containing Metabolites

This compound is primarily utilized as a chemical derivatization reagent in mass spectrometry-based metabolomics to enhance the detection and identification of molecules containing carbonyl functional groups (aldehydes, ketones, and carboxylic acids).[1][2][3][4][5] Its principal function is to react with these functional groups, thereby attaching a permanently positively charged moiety to the analyte. This derivatization imparts several key analytical advantages:

-

Increased Ionization Efficiency: The permanent positive charge significantly improves the ionization efficiency of the derivatized metabolites in positive-ion mode mass spectrometry, leading to enhanced sensitivity.[2][6]

-

Broad Specificity: this compound exhibits broad reactivity towards various carbonyl-containing compounds, enabling the simultaneous analysis of a wide range of metabolites.[1][3][4][5]

-

Confident Identification: The incorporation of a bromine atom in the this compound structure introduces a characteristic isotopic pattern (due to the presence of 79Br and 81Br isotopes), which serves as a unique signature for derivatized molecules, thereby increasing the confidence in their identification.[1][2][4][7]

-

Reduced Background Noise: Compared to other derivatization agents, this compound has been shown to produce significantly lower background signals in MALDI-MS experiments, improving the signal-to-noise ratio for targeted analytes.[4][5]

Mechanism of Action: Chemical Derivatization

The utility of this compound lies in its chemical reactivity with carbonyl groups. The derivatization strategy can be tailored to selectively target different types of carbonyls by using specific co-reagents.

-

Derivatization of Aldehydes and Ketones: this compound reacts directly with aldehydes and ketones under mild conditions.

-

Derivatization of Carboxylic Acids: For the derivatization of carboxylic acids, a coupling agent such as 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDC) is required to activate the carboxyl group, allowing it to react with this compound.[2][4][7][8] This two-step approach allows for selectivity between different classes of carbonyl compounds.[9]

The chemical derivatization process can be visualized as follows:

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound. The following protocols are based on published literature for on-tissue chemical derivatization (OTCD) in MALDI-MSI.

On-Tissue Chemical Derivatization (OTCD) Workflow for MALDI-MSI

This workflow is applicable for the spatial analysis of metabolites directly from tissue sections or microbial cultures.[2][6]

Detailed Methodologies:

1. Materials:

-

4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (this compound)

-

1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDC) (for carboxylic acids)

-

Milli-Q water

-

Methanol (MeOH)

-

MALDI Matrix (e.g., 2,5-dihydroxybenzoic acid - DHB)

-

Automated sprayer (e.g., TM-Sprayer)

2. Sample Preparation:

-

For tissue analysis, obtain thin tissue sections (e.g., 10-20 µm) and mount them on conductive slides.

-

For microbial analysis, grow cultures on an appropriate medium (e.g., agar (B569324) plates).[2]

3. Derivatization Procedure:

-

For Carboxylic Acids (Two-step):

-

For Aldehydes and Ketones (One-step):

-

Prepare a solution of this compound (e.g., 2 mg/mL).[6]

-

Spray the this compound solution directly onto the sample.

-

4. Incubation:

-

Incubate the sample under controlled conditions (e.g., specific temperature and time) to allow the derivatization reaction to proceed. Reaction conditions can be mild, for instance, at 10°C.[7][8]

5. MALDI Matrix Application:

-

Prepare a solution of the MALDI matrix (e.g., 40 mg/mL DHB in 70% MeOH).[6]

-

Apply the matrix solution over the derivatized sample using an automated sprayer.

6. MALDI-MSI Analysis:

-

Analyze the sample using a MALDI mass spectrometer in positive-ion mode.

Data Presentation: Performance of this compound

The effectiveness of this compound has been demonstrated through the significant increase in the number of annotated metabolites compared to standard methods.

| Analytical Approach | Number of Annotated Metabolites | Overlap with Negative Ion Mode | Key Advantages of this compound | Reference |

| This compound OTCD MALDI-MSI | ~280 | ~10% | Broad specificity for carbonyls, low background, introduction of bromine isotopes for confident identification. | [1][3][4][5] |

| Negative Ion Mode MALDI-MSI | Not specified, but significantly lower coverage of certain carbonyls | - | Standard method for acidic compounds | [4] |

| This compound Derivatization (Microbial Co-culture) | >300 | Not applicable | Enabled high-sensitivity analysis of microbially generated carbonyl-containing molecules directly from agar plates. | [2][10] |

Applications in Metabolomics Research

The application of this compound has enabled significant advancements in various areas of metabolomics research:

-

Plant Metabolomics: this compound-based OTCD has been instrumental in the spatial mapping of phytohormones and other phytochemicals within plant tissues, such as poplar roots and soybean root nodules.[1][3][5] This has paved the way for "spatial hormonomics," allowing for a deeper understanding of cellular communication and stress responses in plants.[3]

-

Microbial Metabolomics: The technique has been successfully applied to study the complex chemical interactions between microorganisms. For instance, it has been used to spatially resolve over 300 carbonyl-containing metabolites in a co-culture of Bacillus subtilis and Fusarium sp., providing insights into interkingdom communication and competition.[2][10]

-

Biomarker Discovery: The enhanced detection of aldehydes, which are often biomarkers of lipid peroxidation and oxidative stress, makes this compound a valuable tool in clinical and biomedical research.[7] It has been used for the analysis of aldehydes in biological fluids like urine and plasma.[7][8]

Conclusion

This compound has established itself as a highly effective derivatization agent for the analysis of carbonyl-containing metabolites in the field of metabolomics. Its ability to enhance ionization efficiency, provide confident identification through isotopic labeling, and maintain a low analytical background makes it superior to many conventional methods. The development of on-tissue chemical derivatization workflows using this compound has opened new avenues for spatial metabolomics, enabling researchers to visualize the distribution of previously elusive metabolites in complex biological systems. For researchers, scientists, and drug development professionals, the integration of this compound into analytical workflows promises to unlock a deeper understanding of the metabolome and its role in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.asm.org [journals.asm.org]

- 3. Expanded Coverage of Phytocompounds by Mass Spectrometry Imaging Using On-Tissue Chemical Derivatization by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Mass spectrometry imaging of natural carbonyl products directly from agar-based microbial interactions using this compound derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. axonmedchem.com [axonmedchem.com]

- 10. Mass spectrometry imaging of natural carbonyl products directly from agar-based microbial interactions using this compound derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

4-APEBA: A Technical Guide to Synthesis, Characterization, and Application in Targeted Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA), a chemical derivatization agent designed to enhance the detection of aldehydes and carboxylic acids in mass spectrometry-based analyses. This document outlines the synthesis of this compound, its characterization, and detailed protocols for its application, presenting quantitative data in structured tables and visualizing key processes with diagrams.

Introduction to this compound

This compound is a derivatization reagent that improves the ionization efficiency and detection of molecules containing aldehyde or carboxylic acid functional groups in liquid chromatography-mass spectrometry (LC-MS).[1][2] It was developed as an advancement over its predecessor, 4-(2-(trimethylammonio)ethoxy)benzeneaminium dibromide (4-APC).[1][2][3] The key structural feature of this compound is the incorporation of a bromophenethyl group, which provides a distinct isotopic signature due to the presence of 79Br and 81Br isotopes (in an approximate 1:1 ratio), facilitating more confident identification of derivatized analytes.[1][2] This reagent is particularly valuable in the field of metabolomics and biomarker discovery, where it aids in the detection of lipid peroxidation products and other carbonyl-containing compounds.[1][2][4]

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the provided search results, its chemical name, 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide, suggests a multi-step synthesis involving the quaternization of an amine with a bromophenethyl group and subsequent formation of the dibromide salt.

Characterization of this compound Derivatives

The primary method for characterizing this compound-derivatized analytes is tandem mass spectrometry (MS/MS). The fragmentation patterns of these derivatives provide valuable structural information and enhance detection specificity.

Key Fragmentation Characteristics:

-

Isotopic Signature: The presence of bromine in this compound results in a characteristic isotopic pattern in the mass spectrum, with two major peaks of nearly equal intensity separated by approximately 2 m/z units, corresponding to the 79Br and 81Br isotopes.[1]

-

Dominant Fragments: For carboxylic acid derivatives, a common fragmentation pathway involves the cleavage of the 4-bromophenethyl group, leading to an abundant fragment ion at m/z 183 (C8H8Br+).[1]

Experimental Protocols

Derivatization of Aldehydes

This protocol is adapted for the derivatization of standard aldehyde solutions for LC-MS analysis.

Materials:

-

This compound dibromide solution: 3 mg/mL in 150 mM ammonium (B1175870) acetate (B1210297) buffer (pH 5.7)

-

Sodium cyanoborohydride (NaBH3CN) solution: 0.5 mg/mL in methanol

-

Aldehyde standards: 500 nM in water

-

Ammonium acetate buffer: 150 mM, pH 5.7

Procedure:

-

In a reaction vial, combine 200 µL of the this compound solution with 250 µL of the aldehyde standard solution.

-

Add 50 µL of the NaBH3CN solution to initiate the reductive amination.

-

The reaction proceeds under mild conditions, typically at 10°C.[1][2][3]

-

Following the reaction, the mixture can be directly analyzed by LC-MS.

Derivatization of Carboxylic Acids

The derivatization of carboxylic acids with this compound requires a different co-reagent to facilitate the reaction.

Materials:

-

This compound dibromide

-

1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Carboxylic acid standards

-

Reaction buffer (e.g., ammonium acetate, pH 5.7)

Procedure:

-

The carboxylic acid is first activated with EDC.

-

This compound is then added to the activated carboxylic acid, forming a stable derivative.

-

This derivatization can also be performed under mild conditions (pH 5.7, 10°C).[1][2][3]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of this compound in derivatization reactions.

Table 1: Optimal Conditions for Aldehyde Derivatization

| Parameter | Value | Reference |

| This compound Concentration | 3 mg/mL | [1] |

| NaBH3CN Concentration | 0.5 mg/mL | [1] |

| Reaction pH | 5.7 | [1][2][3] |

| Reaction Temperature | 10°C | [1][2][3] |

Table 2: On-Tissue Derivatization Parameters for Mass Spectrometry Imaging

| Parameter | Value | Reference |

| EDC Deposition | 16.66 µg/cm² | [5] |

| This compound Deposition | 5.56 µg/cm² | [5] |

Visualizations

The following diagrams illustrate the chemical derivatization pathways and a general experimental workflow for using this compound.

Caption: Derivatization reaction pathways for aldehydes and carboxylic acids using this compound.

Caption: A generalized workflow for the analysis of biological samples using this compound derivatization.

Biological Applications

This compound has been successfully applied in various biological contexts:

-

Biomarker Analysis: It is used for the analysis of aldehydes in biological fluids like urine and plasma, which can be indicative of oxidative stress and lipid peroxidation.[1][3]

-

Metabolomics: In mass spectrometry imaging, on-tissue derivatization with this compound has expanded the coverage of detectable phytocompounds, including phytohormones and other metabolites in plants.[5][6][7][8]

-

Microbiology: It has been employed to study the spatial distribution of metabolites in microbial co-cultures, providing insights into interkingdom interactions.[4][9]

The use of this compound significantly enhances the sensitivity and specificity of detecting carbonyl-containing compounds, making it a powerful tool for researchers in various scientific disciplines.[4] Its unique isotopic signature and versatile reactivity with both aldehydes and carboxylic acids underscore its importance in modern analytical chemistry.

References

- 1. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. Mass spectrometry imaging of natural carbonyl products directly from agar-based microbial interactions using this compound derivatization - PMC [pmc.ncbi.nlm.nih.gov]

4-APEBA: A Comprehensive Technical Guide to a Versatile Derivatization Agent for Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern analytical chemistry, particularly in the fields of metabolomics, proteomics, and pharmaceutical analysis, the sensitive and selective detection of low-abundance or poorly ionizable molecules is a significant challenge. Chemical derivatization is a powerful strategy employed to enhance the analytical properties of target compounds for mass spectrometry (MS) analysis. This guide provides an in-depth exploration of 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA), a versatile and highly effective derivatization agent.

This compound is specifically designed to react with carbonyl-containing compounds, including aldehydes, ketones, and carboxylic acids.[1][2][3] Its unique chemical structure imparts several advantageous features to the derivatized analytes, thereby improving their detection and characterization by mass spectrometry.[1][3] The key benefits of using this compound include the introduction of a permanent positive charge, which enhances ionization efficiency in positive-ion mode electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), and the incorporation of a bromine atom, which produces a characteristic isotopic pattern that facilitates confident identification of derivatized molecules.[1][3]

This technical guide will furnish researchers, scientists, and drug development professionals with a thorough understanding of this compound, including its reaction mechanisms, detailed experimental protocols for various applications, and a summary of its performance characteristics.

Chemical Properties and Derivatization Principle

Chemical Name: 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide Abbreviation: this compound Molecular Formula: C₁₈H₂₅Br₃N₂O Molecular Weight: 525.12 g/mol [2]

The derivatization process with this compound is highly selective and can be directed towards different functional groups by using specific co-reagents.

Derivatization of Aldehydes and Ketones

This compound reacts with aldehydes and ketones via a reductive amination pathway. The primary amine group of this compound initially forms a Schiff base with the carbonyl group of the analyte. Subsequent reduction of the imine intermediate by a reducing agent, typically sodium cyanoborohydride (NaBH₃CN), results in a stable secondary amine derivative. This reaction is carried out under mild acidic conditions (pH ~5.7) and at low temperatures.[1][3]

Derivatization of Carboxylic Acids

For the derivatization of carboxylic acids, a coupling agent is required to activate the carboxyl group. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is commonly used for this purpose.[1][4] EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the primary amine of this compound, leading to the formation of a stable amide bond and the release of an isourea byproduct.[1]

Experimental Protocols

The following are generalized protocols for the derivatization of aldehydes and carboxylic acids using this compound. Researchers should optimize these conditions for their specific analytes and analytical platforms.

Protocol 1: Derivatization of Aldehydes in Solution

This protocol is adapted from methodologies described for the analysis of aldehydes in biological samples.[1]

Materials:

-

This compound solution: 3 mg/mL in 150 mM ammonium (B1175870) acetate (B1210297) buffer (pH 5.7)

-

Sodium cyanoborohydride (NaBH₃CN) solution: 0.5 mg/mL in methanol

-

Aldehyde standards or sample extract

-

Reaction vials

Procedure:

-

In a reaction vial, combine 200 µL of the this compound solution with 250 µL of the aldehyde standard or sample.

-

Add 50 µL of the NaBH₃CN solution to initiate the reaction.

-

Vortex the mixture gently.

-

Incubate the reaction at 10°C for a specified time (e.g., 30 minutes to 1 hour). Reaction times may need optimization depending on the aldehyde.

-

Following incubation, the sample is ready for LC-MS analysis.

Protocol 2: Derivatization of Carboxylic Acids in Solution

This protocol is based on the EDC-mediated coupling of carboxylic acids with this compound.[1]

Materials:

-

This compound solution: 3 mg/mL in water

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution: 290 mM in water

-

N-hydroxysuccinimide (NHS) buffer: 100 mM (pH 5.7) (Optional, but can improve efficiency)

-

Carboxylic acid standards or sample extract

-

Reaction vials

Procedure:

-

In a reaction vial, mix 200 µL of the carboxylic acid standard or sample with 200 µL of the this compound solution.

-

Add 50 µL of the NHS buffer (if used).

-

Add 50 µL of the EDC solution to start the reaction.

-

Seal the vial and incubate at 60°C for 1 hour.

-

After incubation, cool the sample to room temperature before LC-MS analysis.

Protocol 3: On-Tissue Derivatization (OTCD) for Mass Spectrometry Imaging (MSI)

This compound has been successfully applied for on-tissue chemical derivatization to enhance the detection of carbonyl-containing metabolites in MALDI-MSI experiments.[1][4]

Materials:

-

This compound solution: 2 mg/mL in an appropriate solvent (e.g., water or aqueous methanol)

-

EDC solution (for carboxylic acids): 6 mg/mL in an appropriate solvent

-

Automated sprayer (e.g., TM-Sprayer)

-

Tissue sections mounted on conductive slides

Procedure:

-

For Carboxylic Acids (Two-step): a. Spray the EDC solution onto the tissue section using an automated sprayer. b. Subsequently, spray the this compound solution onto the same tissue section.

-

For Aldehydes and Ketones (One-step): a. Directly spray the this compound solution onto the tissue section.

-

Allow the slide to dry under ambient conditions or in a desiccator.

-

Apply MALDI matrix over the derivatized tissue section.

-

Perform MALDI-MSI analysis.

The following diagram illustrates a general workflow for on-tissue derivatization.

References

- 1. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Mass spectrometry imaging of natural carbonyl products directly from agar-based microbial interactions using this compound derivatization - PMC [pmc.ncbi.nlm.nih.gov]

4-APEBA for the Detection of Lipid Peroxidation Biomarkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid peroxidation is a critical pathological process implicated in a range of diseases, including cardiovascular and neurodegenerative disorders.[1] This cascade of oxidative degradation of lipids results in the formation of a variety of reactive carbonyl compounds, such as aldehydes and ketones, which serve as key biomarkers for assessing oxidative stress. The accurate detection and quantification of these biomarkers are paramount for understanding disease mechanisms and for the development of novel therapeutic interventions. 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) is a sophisticated derivatization agent designed for the enhanced detection of aldehydes and carboxylic acids, prominent biomarkers of lipid peroxidation, using liquid chromatography-mass spectrometry (LC-MS).[2][3][4] This guide provides a comprehensive overview of the core principles, experimental protocols, and technical data associated with the use of this compound.

Core Principles of this compound Derivatization

This compound was developed as an enhanced alternative to its predecessor, 4-APC, for the targeted analysis of lipid peroxidation biomarkers.[2][3][4] Its unique chemical structure offers several analytical advantages. The incorporation of a bromophenethyl group introduces a distinct isotopic signature (79Br and 81Br in an approximate 100:98 ratio), which facilitates the confident identification of derivatized analytes in complex biological matrices.[2][5][6] Furthermore, the permanent positive charge on the this compound molecule enhances ionization efficiency in electrospray ionization-mass spectrometry (ESI-MS), leading to improved sensitivity.[2]

The derivatization process with this compound is versatile, capable of targeting two major classes of lipid peroxidation biomarkers: aldehydes and carboxylic acids. This is achieved by modifying the reaction conditions and secondary reagents.[2][3]

Signaling Pathway of Lipid Peroxidation and Biomarker Generation

Caption: Simplified pathway of lipid peroxidation leading to biomarker formation.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with this compound derivatization reactions.

| Parameter | Aldehyde Derivatization | Carboxylic Acid Derivatization | Reference |

| pH | 5.7 | Not specified, but EDC chemistry is typically performed in a slightly acidic to neutral pH range. | [2] |

| Temperature | 10 °C | 10 °C (can be accelerated at 60 °C) | [2] |

| Secondary Reagent | Sodium cyanoborohydride (NaBH3CN) | 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) (EDC) and N-hydroxysuccinimide (NHS) | [2] |

| Reaction Time | Rapid | ~300 minutes for full reaction at 10 °C | [2] |

Experimental Protocols

Materials

-

This compound dibromide

-

Ammonium (B1175870) acetate (B1210297) buffer (150 mM, pH 5.7)

-

Sodium cyanoborohydride (NaBH3CN)

-

Methanol

-

1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Aldehyde standards (e.g., pentanal, hexanal, etc.)

-

Carboxylic acid standards (e.g., pentanoic acid, hexanoic acid, etc.)

-

Biological samples (e.g., urine, plasma)

-

Acetonitrile (B52724) (ACN)

Experimental Workflow for Aldehyde and Carboxylic Acid Derivatization

Caption: General experimental workflows for this compound derivatization.

Detailed Protocol for Aldehyde Derivatization in Standards[2]

-

Prepare a 3 mg/ml solution of this compound dibromide in 150 mM ammonium acetate buffer (pH 5.7).

-

Prepare a 0.5 mg/ml solution of NaBH3CN in methanol.

-

In a reaction vial, combine:

-

200 µl of the this compound solution.

-

50 µl of the NaBH3CN solution.

-

250 µl of the aldehyde standard solution (e.g., 500 nM).

-

-

Incubate the reaction mixture at 10 °C. Reaction kinetics are rapid for most aldehydes.

-

Proceed with LC-MS/MS analysis.

Detailed Protocol for Aldehyde Derivatization in Human Plasma[2]

-

To 200 µl of human plasma, add 50 µl of an radical inducer solution (e.g., AAPH, final concentration 1 mM) to induce lipid peroxidation. A control sample should be prepared by adding 50 µl of water instead.

-

Incubate the mixture at 37 °C for 4 hours.

-

Take 50 µl of the incubated solution and mix with 50 µl of cold acetonitrile (ACN) to precipitate proteins.

-

Vortex for 1 minute and then centrifuge for 20 minutes at 13,600 rpm at 4 °C.

-

For derivatization, mix 50 µl of the supernatant with:

-

40 µl of a 3 mg/ml this compound dibromide solution in 150 mM ammonium acetate buffer (pH 5.7).

-

50 µl of a 0.5 mg/ml NaBH3CN solution in water.

-

-

Proceed with LC-MS/MS analysis.

Detailed Protocol for Carboxylic Acid Derivatization in Standards[2]

-

Prepare solutions of the carboxylic acid standards.

-

The derivatization reaction involves a cocktail of this compound, EDC, and NHS.

-

Incubate the reaction mixture at 10 °C. Complete derivatization of short-chain aliphatic carboxylic acids is expected within 300 minutes.

-

To accelerate the reaction, the mixture can be heated to approximately 60 °C.

-

Proceed with LC-MS/MS analysis.

Mechanism of Action

Derivatization of Aldehydes

The derivatization of aldehydes with this compound proceeds via the formation of a transient imine intermediate, which is then reduced by sodium cyanoborohydride to form a stable secondary amine.

Caption: Reaction mechanism for the derivatization of aldehydes with this compound.

Derivatization of Carboxylic Acids

For carboxylic acids, a two-step process is employed. First, EDC activates the carboxylic acid to form a transient and highly reactive O-acyl-isourea intermediate. This intermediate is then readily attacked by the primary amine group of this compound to form a stable amide bond. The addition of NHS can enhance the efficiency of this EDC-mediated coupling.[2]

Caption: Reaction mechanism for the derivatization of carboxylic acids with this compound.

Conclusion

This compound is a powerful and versatile derivatization agent for the sensitive and confident detection of lipid peroxidation biomarkers, including both aldehydes and carboxylic acids. Its unique properties, such as the introduction of a bromine isotopic signature and a permanent positive charge, significantly enhance the analytical capabilities of LC-MS/MS for oxidative stress research. The detailed protocols and mechanistic understanding provided in this guide serve as a valuable resource for researchers and professionals in the fields of analytical chemistry, biochemistry, and drug development. The ability to selectively target different classes of biomarkers by simply modifying the reaction conditions makes this compound an invaluable tool for a broad range of applications.[2][5]

References

- 1. Lipid peroxidation biomarkers for evaluating oxidative stress and assessing antioxidant capacity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Unlocking Metabolomic Insights: A Technical Guide to the 4-APEBA Bromine Isotope Signature

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of metabolomics and drug development, the precise identification and quantification of low-abundance endogenous molecules such as aldehydes and carboxylic acids present a significant analytical challenge. The novel derivatization agent, 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA), offers a powerful solution by introducing a unique bromine isotopic signature, thereby enhancing detection sensitivity and analytical confidence. This technical guide provides an in-depth exploration of the this compound bromine isotope signature, its application in mass spectrometry, and the associated experimental protocols.

The Core Principle: A Distinctive Isotopic Fingerprint

The key to this compound's efficacy lies in the natural isotopic distribution of bromine. Bromine has two stable isotopes, 79Br and 81Br, which occur in almost equal abundance (approximately 50.7% and 49.3%, respectively). When a molecule is derivatized with this compound, the incorporated bromophenethyl group imparts a characteristic isotopic pattern to the analyte. In a mass spectrum, this manifests as a pair of peaks of nearly equal intensity, separated by two mass-to-charge units (m/z). This distinctive "doublet" serves as a clear and unambiguous indicator of a this compound-derivatized compound, facilitating its identification even in complex biological matrices.[1]

Quantitative Data Summary

The inherent properties of bromine and the resulting fragments from this compound derivatization provide a solid quantitative foundation for analysis.

| Parameter | Value | Significance |

| Bromine Isotopes | 79Br, 81Br | The two stable isotopes that create the signature pattern. |

| Natural Isotopic Abundance Ratio (79Br:81Br) | ~100:98 | Results in two mass spectral peaks of nearly equal intensity.[1] |

| Mass Difference between Isotopes | 2 Da | The characteristic separation between the isotopic peaks in the mass spectrum.[1] |

| m/z of 4-bromophenethyl cation fragment | 183/185 | A dominant fragment in MS/MS, showing the isotopic pattern.[1] |

Experimental Protocols

The application of this compound for the derivatization of aldehydes and carboxylic acids involves specific protocols to ensure efficient and selective labeling.

Derivatization of Aldehydes

This procedure is designed for the selective labeling of aldehydes in biological samples such as urine and plasma.[1]

Reagents:

-

This compound solution

-

Sodium cyanoborohydride (NaBH3CN) solution

-

Sample containing aldehydes (e.g., urine, plasma)

-

Formic acid

Procedure:

-

Sample Preparation: Adjust the pH of the sample to approximately 5.7.[1]

-

Derivatization Reaction:

-

Add the this compound solution to the prepared sample.

-

Add the NaBH3CN solution.

-

Incubate the reaction mixture at 10°C.[1]

-

-

Analysis by LC-MS/MS:

-

Separate the derivatized aldehydes using a reversed-phase C18 column with a methanol/water gradient containing 0.1% formic acid.[1]

-

Detect the derivatives using positive-ion electrospray ionization (ESI) mass spectrometry. The M+ ion is typically observed without fragmentation in the full scan.[1]

-

Perform collision-induced dissociation (CID) in MS/MS to observe compound-specific and reactant-specific fragments.[1]

-

Derivatization of Carboxylic Acids

For the derivatization of carboxylic acids, a different secondary reagent is required to activate the carboxyl group.[1]

Reagents:

-

This compound solution

-

1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) (EDC) solution

-

Sample containing carboxylic acids

-

Formic acid

Procedure:

-

Sample Preparation: The derivatization can be achieved under mild conditions.[1]

-

Derivatization Reaction:

-

Add the EDC solution to the sample to activate the carboxylic acids.

-

Add the this compound solution.

-

Incubate the reaction mixture.

-

-

Analysis by LC-MS/MS:

Visualizing the Workflow and Reactions

To further elucidate the experimental process and the underlying chemical principles, the following diagrams have been generated using the DOT language.

References

4-APEBA for Selective Analysis of Aldehydes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA), a chemical derivatization agent designed for the selective and sensitive analysis of aldehydes in biological matrices. This document outlines the core principles of this compound chemistry, detailed experimental protocols, and quantitative data to facilitate its application in research and drug development.

Introduction to this compound

This compound is a specialized derivatization reagent developed to enhance the detection and screening of aldehydes, which are often biomarkers for oxidative stress and lipid peroxidation.[1][2][3] It is an advanced version of a preceding compound, 4-APC, and incorporates a bromophenethyl group.[1][3] This structural feature introduces a distinct isotopic signature from the bromine atom, which significantly aids in the confident identification of unknown aldehydes through mass spectrometry (MS).[1][4][5] Furthermore, this compound derivatization adds a permanent positive charge to the analyte, making it readily analyzable by positive-ion electrospray ionization–mass spectrometry (ESI-MS).[1]

One of the key advantages of this compound is its versatility. While it is highly effective for aldehydes, a simple change in the co-reagent allows it to also selectively derivatize carboxylic acids.[1][3] This dual functionality makes it a powerful tool for broader metabolomic studies.[4][6][7]

Mechanism of Action for Aldehyde Derivatization

The selective derivatization of aldehydes by this compound occurs under mild conditions (pH 5.7 and 10 °C).[1][3] The reaction involves the formation of a Schiff base between the primary amine group of this compound and the carbonyl group of the aldehyde, which is then reduced by a reducing agent such as sodium cyanoborohydride (NaBH₃CN) to form a stable secondary amine.

Caption: Derivatization of an aldehyde with this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for the derivatization of various aldehydes with this compound, as well as the characteristic mass spectrometric fragments observed.

Table 1: Reaction Kinetics of Aldehyde Derivatization with this compound

| Aldehyde | Reaction Time at 10 °C (minutes) for >95% Completion |

| trans-2-Pentenal | < 10 |

| Pentanal | < 10 |

| Hexanal | < 10 |

| Heptanal | < 10 |

| Octanal | < 10 |

| Nonanal (B32974) | < 10 |

| Decanal | < 10 |

Data sourced from Eggink, M. et al. (2010).[1]

Table 2: Characteristic MS/MS Fragments of this compound-Derivatized Aldehydes

| Aldehyde Derivative | Precursor Ion (M⁺) m/z | Neutral Loss (amu) | Fragment Ion m/z |

| Nonanal | 489.213 | 227 (C₁₀H₁₄BrN) | 262 |

| Nonanal | 489.213 | 255 (C₁₂H₁₈BrN) | 234 |

Data for nonanal derivative is provided as a representative example. The neutral losses are characteristic of the this compound tag, while the fragment ions are dependent on the specific aldehyde.[1]

Experimental Protocols

This section provides detailed methodologies for the derivatization and analysis of aldehydes using this compound.

Synthesis of this compound

A detailed synthesis protocol for this compound is provided in the supplementary information of the referenced publication by Eggink et al. (2010).[1] The process involves a multi-step synthesis culminating in the final 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide salt.[1]

Derivatization of Aldehydes in Biological Samples (Plasma)

The following protocol is adapted for the analysis of aldehydes in human plasma.[1]

Materials:

-

Human plasma

-

2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) solution

-

Acetonitrile (ACN), cold

-

This compound dibromide solution (3 mg/mL in 150 mM ammonium (B1175870) acetate (B1210297) buffer, pH 5.7)

-

Sodium cyanoborohydride (NaBH₃CN) solution (0.5 mg/mL in H₂O)

Procedure:

-

To induce lipid peroxidation, mix 200 µL of human plasma with 50 µL of AAPH solution (final concentration 1 mM).

-

Incubate the mixture at 37 °C for 4 hours.

-

Take a 50 µL aliquot of the incubated plasma and add 50 µL of cold ACN.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,600 rpm for 20 minutes at 4 °C to precipitate proteins.

-

For derivatization, take 50 µL of the supernatant.

-

Add 40 µL of the this compound solution.

-

Add 50 µL of the NaBH₃CN solution.

-

Allow the reaction to proceed at 10 °C. Based on kinetic data, most aliphatic aldehydes will be fully derivatized in under 10 minutes.[1]

Caption: Workflow for aldehyde analysis in plasma using this compound.

LC-MS/MS Analysis of Derivatized Aldehydes

Chromatographic Separation:

-

Column: Reversed-phase C₁₈ column.[1]

-

Mobile Phase: A gradient of methanol (B129727) and water, both containing 0.1% formic acid.[1]

Mass Spectrometric Detection:

-

Ionization Mode: Positive-ion electrospray ionization (ESI+).[1]

-

MS Scan Mode: Full scan to detect the precursor M⁺ ions of the this compound derivatives.

-

MS/MS Scan Mode: Collision-induced dissociation (CID) to generate characteristic fragment ions for identification and quantification.

MS/MS Fragmentation of this compound-Aldehyde Derivatives

The fragmentation of this compound-derivatized aldehydes in MS/MS is a key feature for their identification.[1] The derivatives exhibit consistent fragmentation patterns, including characteristic neutral losses from the this compound tag.

Upon collision-induced dissociation, two primary types of fragments are observed:

-

Compound-specific fragments: These ions still contain the derivatized aldehyde and are therefore unique to the analyte.

-

Reactant-specific fragments: These result from the cleavage of the this compound tag itself.

For example, the nonanal derivative consistently shows neutral losses of 227 amu (corresponding to the loss of 4-bromophenethyl dimethylamine) and 255 amu (loss of both 4-bromophenethyl dimethylamine (B145610) and ethene).[1] These predictable fragmentation patterns are invaluable for screening for unknown aldehydes in complex biological samples.

Caption: Fragmentation of this compound-aldehyde derivatives in MS/MS.

Conclusion

This compound is a robust and versatile derivatization agent that significantly enhances the capabilities for the selective analysis of aldehydes. Its unique structural features, including a permanent positive charge and a bromine isotopic signature, facilitate sensitive and confident detection by LC-MS/MS. The mild reaction conditions and predictable fragmentation patterns make it an ideal tool for researchers, scientists, and drug development professionals engaged in metabolomics, biomarker discovery, and the study of oxidative stress.

References

- 1. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.vu.nl [research.vu.nl]

- 3. Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. pubs.acs.org [pubs.acs.org]

The Ultimate Guide to 4-Apeba for Selective Carboxylic Acid Analysis

For researchers, scientists, and professionals in drug development, the precise and sensitive analysis of carboxylic acids is a frequent necessity. This in-depth technical guide explores the application of 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide, commonly known as 4-Apeba, a derivatization agent designed to enhance the detection of carboxylic acids in mass spectrometry-based analyses.

Introduction to this compound

This compound is a specialized chemical reagent used to modify carboxylic acids, rendering them more amenable to analysis by liquid chromatography-mass spectrometry (LC-MS). The process of chemical modification is known as derivatization. The key challenge in analyzing many biologically significant carboxylic acids lies in their poor ionization efficiency and retention in typical reversed-phase liquid chromatography. This compound addresses these challenges through its unique chemical structure.

The core advantages of using this compound for the selective analysis of carboxylic acids include:

-

Enhanced Mass Spectrometric Detection: this compound introduces a permanently positively charged quaternary ammonium (B1175870) group to the carboxylic acid molecule. This dramatically improves the ionization efficiency in positive ion mode electrospray ionization (ESI-MS), leading to significantly enhanced signal intensity and, consequently, lower detection limits.

-

Isotopic Signature for Confident Identification: The structure of this compound includes a bromine atom. Bromine has two abundant isotopes, 79Br and 81Br, in an almost 1:1 ratio. This imparts a characteristic isotopic pattern to the derivatized analyte, which serves as a unique signature, facilitating confident identification and differentiation from background noise in complex biological matrices.[1][2]

-

Versatility: The derivatization reaction with this compound is versatile and has been successfully applied to a range of biological samples, including urine, plasma, and plant tissues, for the analysis of various carboxylic acids such as biomarkers of lipid peroxidation, phytohormones, and non-steroidal anti-inflammatory drugs (NSAIDs).

The Chemistry of Derivatization: Mechanism of Action

The selective derivatization of carboxylic acids with this compound is not a direct reaction but is facilitated by a coupling agent, most commonly 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The reaction proceeds in a two-step manner under mild conditions.

First, the carboxylic acid is activated by EDC, which transforms the carboxyl group into a highly reactive O-acylisourea intermediate. Subsequently, the primary amine group of this compound acts as a nucleophile, attacking the activated carbonyl carbon of the O-acylisourea. This results in the formation of a stable amide bond between the carboxylic acid and this compound, releasing an isourea byproduct.

The overall signaling pathway for this chemical reaction is illustrated below:

Caption: Reaction mechanism of this compound with a carboxylic acid, mediated by EDC.

Quantitative Data Summary

While specific performance metrics such as Limit of Detection (LOD), Limit of Quantification (LOQ), and reaction yield are highly dependent on the specific carboxylic acid, the sample matrix, and the analytical instrumentation used, the following table summarizes the available quantitative data for the derivatization of various carboxylic acids with this compound.

| Analyte Class | Sample Matrix | Reported Performance Metrics | Reference |

| Short-chain aliphatic carboxylic acids | Standards in H₂O | Fully reacted within 300 minutes at 10°C; reaction can be accelerated to 1 hour at 60°C. | [1] |

| Prostanoids and NSAIDs | Urine | Successful detection and determination in patient urine samples. | |

| Phytohormones (e.g., Abscisic Acid) | Plant Tissue | Significant sensitivity boost compared to other derivatization agents. High derivatization yields where non-derivatized analyte was below the limit of detection. | |

| General Carbonyl-containing Metabolites | Microbial Cultures | Enables detection of over a hundred metabolites containing carbonyls. |

Note: For aldehydes, a related application of this compound's precursor (4-APC), linearity was established between 10 and 500 nM with limits of detection in the 3-33 nM range. While not directly for carboxylic acids, this indicates the potential for high sensitivity.

Detailed Experimental Protocols

The following are detailed methodologies for the derivatization of carboxylic acids with this compound for subsequent LC-MS analysis.

Derivatization of Carboxylic Acid Standards in Aqueous Solution

This protocol is suitable for the initial evaluation of the derivatization reaction with pure standards.

Materials:

-

This compound dibromide solution (3 mg/mL in H₂O)

-

N-hydroxysuccinimide (NHS) buffer (100 mM, pH 5.7)

-

1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution (290 mM in H₂O)

-

Carboxylic acid standard solutions (1 mM in H₂O)

-

Thermostatic column oven or heating block

-

Closed reaction vials

Procedure:

-

In a clean reaction vial, combine the following reagents in the specified order:

-

200 µL of the carboxylic acid standard solution.

-

200 µL of the this compound dibromide solution.

-

50 µL of the NHS buffer.

-

50 µL of the EDC solution.

-

-

Securely cap the vial and vortex briefly to ensure thorough mixing.

-

Incubate the reaction mixture at 60°C for 1 hour in a thermostatic oven or heating block.

-

After incubation, allow the vial to cool to room temperature.

-

The sample is now ready for direct injection into the LC-MS system or can be diluted with a suitable solvent if necessary.

On-Tissue Derivatization for Mass Spectrometry Imaging (MALDI-MSI)

This protocol outlines the in-situ derivatization of carboxylic acids directly on biological tissue sections for imaging mass spectrometry.

Materials:

-

Aqueous EDC solution (e.g., 16.66 µg/cm²)

-

Aqueous this compound solution (e.g., 5.56 µg/cm²)

-

Automated sprayer for reagent deposition (e.g., TM-Sprayer)

-

Tissue sections mounted on a conductive slide

Procedure:

-

Mount the cryosectioned tissue onto a conductive slide suitable for MALDI-MSI.

-

Using an automated sprayer, deposit the aqueous EDC solution onto the tissue surface.

-

Subsequently, deposit the aqueous this compound solution onto the same tissue section. It is recommended to perform this as a two-step process rather than combining the reagents.

-

Allow the reagents to react on the tissue. Incubation times may not be necessary beyond the time it takes to spray the reagents.

-

Proceed with matrix application (e.g., DHB) and subsequent MALDI-MSI analysis.

Experimental and Analytical Workflow

The overall workflow for the analysis of carboxylic acids using this compound derivatization followed by LC-MS can be visualized as follows:

Caption: General workflow for the analysis of carboxylic acids using this compound derivatization.

Conclusion

This compound, in conjunction with EDC, provides a robust and sensitive method for the selective analysis of carboxylic acids. Its ability to introduce a permanent positive charge and a unique bromine isotopic signature makes it an invaluable tool for researchers in various scientific disciplines, particularly in the fields of metabolomics, biomarker discovery, and pharmaceutical development. The detailed protocols and workflows presented in this guide offer a solid foundation for the successful implementation of this powerful analytical strategy.

References

The Expanding Role of 4-Apeba in Spatial Metabolomics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The field of spatial metabolomics, which aims to map the distribution of metabolites within biological tissues, is undergoing a significant advancement with the application of novel chemical derivatization agents. Among these, 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-Apeba) has emerged as a powerful tool for expanding the detectable metabolome. This technical guide provides an in-depth overview of the applications of this compound in spatial metabolomics, complete with experimental protocols, quantitative data, and workflow visualizations.

Introduction to this compound in Spatial Metabolomics

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) is a cornerstone technique in spatial metabolomics. However, its molecular coverage can be limited, particularly for certain classes of molecules like aliphatic carboxylic acids, aldehydes, and ketones which often exhibit poor ionization efficiency.[1][2] To address this challenge, on-tissue chemical derivatization (OTCD) with this compound has been developed as a robust workflow to enhance the detection of these elusive compounds.[3][4][5]

This compound is a derivatizing agent that reacts with carbonyl groups, introducing a permanent positive charge and a distinctive bromine isotopic pattern to the target analytes.[6][7] This chemical modification significantly improves their ionization efficiency in positive-ion mode MALDI-MSI, a common mode of operation.[7][8] The presence of bromine, with its characteristic 79Br and 81Br isotopes, provides a clear signature that aids in the confident identification of derivatized molecules during data analysis.[9]

The superiority of this compound over other derivatization agents has been established based on its broad specificity for carbonyls, low background interference, and the advantageous bromine isotope introduction for bioinformatics.[3][4][5][9]

Key Applications of this compound

The application of this compound-based OTCD has primarily been demonstrated in two key research areas: plant science and microbiology.

1. Plant Metabolomics and "Spatial Hormonomics"

In plant biology, this technique has paved the way for "spatial hormonomics," enabling the visualization of phytohormone distribution within plant tissues.[3][4][5] Phytohormones, which contain carbonyl groups and play crucial roles in stress responses and cellular communication, can be spatially profiled with high confidence.[4][5] Successful applications include the mapping of metabolites in poplar roots and soybean root nodules.[4][5]

2. Microbial Interactions

This compound has been instrumental in studying the complex chemical communication between microorganisms.[1][2] By applying OTCD to co-cultures of bacteria and fungi grown on agar, researchers have been able to spatially resolve hundreds of carbonyl-containing metabolites.[1][2] This allows for the investigation of metabolic cross-talk, including the exchange of toxins and adaptive metabolites that govern microbial community structure and function.[1][2] This approach has been successfully used to study the interaction between Bacillus subtilis and Fusarium sp.[1][2]

Quantitative Improvements in Metabolite Detection

The use of this compound in OTCD workflows has demonstrated a significant increase in the number of annotated metabolites compared to traditional methods.

| Application Area | Number of Annotated Metabolites with this compound OTCD | Comparison to Standard Methods | Reference |

| Phytocompounds in Plant Tissue | Approximately 280 | Only 10% overlap in metabolic coverage with negative ion mode MALDI-MSI. | [4][5][6][9] |

| Microbial Co-cultures | Over 300 | Vastly outperforms negative ion mode analysis, which yielded less than 10 confident annotations. | [1][2][7] |

Experimental Protocol: On-Tissue Derivatization with this compound

The following is a generalized protocol for on-tissue chemical derivatization using this compound for MALDI-MSI analysis. This protocol is synthesized from methodologies described in the referenced literature and may require optimization for specific sample types and instrumentation.

Materials:

-

4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (this compound)

-

1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDC) (for derivatization of carboxylic acids)

-

Methanol (MeOH)

-

Automated sprayer (e.g., TM-Sprayer)

-

MALDI plate with mounted tissue sections

Procedure:

-

Tissue Section Preparation: Prepare thin tissue sections (e.g., 10-20 µm) using a cryostat and mount them onto a MALDI target plate.

-

Activator Application (for Carboxylic Acids):

-

To derivatize carboxylic acids in addition to aldehydes and ketones, an initial application of EDC is required.[7][8]

-

Prepare a solution of EDC in an appropriate solvent (e.g., 50% MeOH).

-

Apply the EDC solution onto the tissue section using an automated sprayer. Ensure even coating.

-

Allow the solvent to evaporate completely.

-

-

This compound Application:

-

Prepare a solution of this compound in a suitable solvent (e.g., 50% MeOH).

-

Apply the this compound solution onto the tissue section over the EDC layer (if used) or directly onto the tissue for derivatization of aldehydes and ketones only, using an automated sprayer.

-

Allow for a sufficient reaction time in a controlled environment (e.g., a desiccator) to ensure complete derivatization.

-

-

Matrix Application:

-

Apply a suitable MALDI matrix (e.g., 2,5-dihydroxybenzoic acid - DHB) over the derivatized tissue section using an automated sprayer.

-

-

MALDI-MSI Analysis:

-

Perform MALDI-MSI analysis in positive ion mode.

-

Acquire data over the desired mass range, ensuring sufficient spatial resolution.

-

-

Data Analysis:

-

Process the acquired data using appropriate software (e.g., METASPACE).

-

Utilize the characteristic bromine isotopic pattern to aid in the annotation of derivatized metabolites.

-

Visualizing the Workflow and Chemistry

To better understand the logical flow of the experimental process and the underlying chemical reactions, the following diagrams are provided.

Caption: Experimental workflow for on-tissue chemical derivatization with this compound.

Caption: Chemical derivatization of carbonyl-containing analytes with this compound.

Conclusion

The use of this compound as an on-tissue chemical derivatization agent represents a significant step forward in spatial metabolomics. By enhancing the detectability of previously challenging metabolite classes, this technique is expanding the scope of molecules that can be spatially mapped within biological systems. For researchers in fields ranging from plant science to drug development, the this compound workflow offers a powerful method to gain deeper insights into the spatial organization of metabolic pathways and intercellular communication. As the adoption of this technique grows, it is poised to unlock new discoveries in our understanding of complex biological processes.

References

- 1. Mass spectrometry imaging of natural carbonyl products directly from agar-based microbial interactions using this compound derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Expanded Coverage of Phytocompounds by Mass Spectrometry Imaging Using On-Tissue Chemical Derivatization by this compound (Journal Article) | OSTI.GOV [osti.gov]

- 4. chemrxiv.org [chemrxiv.org]